molecular formula C20H23ClFNO2 B315891 N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-cyclopentylamine

N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-cyclopentylamine

Cat. No.: B315891
M. Wt: 363.9 g/mol
InChI Key: CANIKTZQFIBYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-cyclopentylamine is a complex organic compound that features a cyclopentanamine core with various substituents, including chloro, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-cyclopentylamine typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the methoxylation of a phenyl ring. This can be achieved by reacting the phenyl compound with methanol in the presence of a catalyst.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. This can be done by reacting the methoxyphenyl intermediate with a fluorobenzene derivative.

    Chlorination: The chlorination of the compound is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the Cyclopentanamine Core: The final step involves the formation of the cyclopentanamine core through a cyclization reaction. This can be achieved by reacting the chlorinated intermediate with cyclopentylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the chloro and fluoro substituents, resulting in the formation of the corresponding hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-cyclopentylamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-cyclopentylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific receptors and enzymes in the body, leading to changes in cellular signaling and function.

    Pathways Involved: The compound affects various molecular pathways, including those involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-fluorophenyl)methyl]cyclopentanamine
  • N-[(3-chloro-4-methoxyphenyl)methyl]cyclopentanamine
  • N-[(2-fluorophenyl)methyl]cyclopentanamine

Uniqueness

N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-cyclopentylamine is unique due to its combination of chloro, fluoro, and methoxy substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H23ClFNO2

Molecular Weight

363.9 g/mol

IUPAC Name

N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]cyclopentanamine

InChI

InChI=1S/C20H23ClFNO2/c1-24-19-11-14(12-23-16-7-3-4-8-16)10-17(21)20(19)25-13-15-6-2-5-9-18(15)22/h2,5-6,9-11,16,23H,3-4,7-8,12-13H2,1H3

InChI Key

CANIKTZQFIBYRL-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC3=CC=CC=C3F

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC3=CC=CC=C3F

Origin of Product

United States

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